4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique bicyclic structure. This compound features a quinoxaline core with two methyl groups at the 4 and 8 positions and a carbonyl group at the 2 position. Its molecular formula is , and it has garnered interest for its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods, often involving the reaction of suitable precursors under specific conditions. The literature provides several synthetic routes, which are essential for understanding its production and potential modifications.
4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is classified as a dihydroquinoxaline derivative, which falls under the broader category of heterocyclic compounds. These compounds are known for their diverse pharmacological properties, making them significant in drug development.
Several methods have been reported for synthesizing 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. Common approaches include:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yields. For example, reactions may be conducted at elevated temperatures (e.g., 80°C) with stirring to facilitate complete conversion of reactants .
4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions typical of quinoxaline derivatives:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, photocatalytic methods have shown promise in enhancing reaction efficiency while minimizing by-products .
The mechanism of action for 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves several steps depending on the type of reaction it undergoes:
Understanding these mechanisms is crucial for optimizing synthetic routes and predicting reactivity patterns in pharmaceutical applications.
4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has potential applications in various fields:
Nitrogen-containing heterocycles represent a cornerstone of modern drug discovery, with approximately 60% of small-molecule pharmaceuticals featuring these structures. Among them, privileged scaffolds—molecular frameworks capable of high-affinity interactions with diverse biological targets—hold particular significance. Quinoxalinones, characterized by a fused benzene ring and pyrazine ring, exemplify this category [1] . Their structural versatility enables binding to enzymes, receptors, and nucleic acids, underpinning broad pharmacological activities including anticancer, antiviral, and central nervous system (CNS) modulation [2] . The electronic polarization within the quinoxalinone core facilitates π-stacking interactions and hydrogen bonding, while the planar conformation allows deep penetration into biological target sites . This adaptability has cemented quinoxalinones as "privileged structures" in rational drug design, enabling efficient optimization for specific therapeutic applications.
Table 1: Key Nitrogen-Containing Privileged Scaffolds in Drug Discovery
Heterocycle Core | Biological Significance | Representative Drugs |
---|---|---|
Quinoxalinone | Broad-spectrum kinase inhibition, CNS modulation | EVT-301755 (research compound) |
Quinazolinone | EGFR inhibition, dihydrofolate reductase inhibition | Gefitinib, Trimethoprim |
Benzodiazepine | GABA_A receptor modulation | Diazepam |
Indole | Serotonin receptor targeting | Sumatriptan |
The 3,4-dihydroquinoxalin-2(1H)-one scaffold comprises a partially saturated quinoxaline core with a reducible imine bond (C=N) at positions 3–4 and a carbonyl group at position 2. This structure exhibits enhanced conformational flexibility compared to fully aromatic quinoxalines. Within this class, substitution patterns critically modulate bioactivity:
4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1698170-51-2) specifically features methyl group substitutions at the 4th position of the dihydropyrazine ring and the 8th position of the benzene ring. Its molecular formula is C₁₀H₁₂N₂O (MW: 176.22 g/mol), with a SMILES representation of O=C1NC2=C(C=CC=C2C)N(C)C1
[1] . The methyl groups confer steric stabilization and electron-donating effects that modulate ring electrophilicity and metabolic stability.
Table 2: Structural Comparison of Methylated Dihydroquinoxalinones
Compound Name | CAS Number | Substitution Pattern | Molecular Formula |
---|---|---|---|
4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one | 1698170-51-2 | 4,8-dimethyl | C₁₀H₁₂N₂O |
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one | 80636-30-2 | 3,3-dimethyl | C₁₀H₁₂N₂O |
1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one | 107073-47-2 | 1,4-dimethyl with exocyclic methylene | C₁₁H₁₂N₂O |
Quinoxalinone chemistry emerged prominently in the mid-20th century, but the 4,8-dimethyl derivative gained specific research attention after 2010 due to its synthetic accessibility and pharmacological potential. Early synthetic routes relied on stoichiometric chiral auxiliaries and suffered from low yields (~20–60%), limiting compound availability [2]. The development of catalytic methods—particularly organocatalysis and photoredox systems—enabled efficient asymmetric synthesis after 2015, facilitating systematic structure-activity relationship (SAR) studies [2].
The compound's emergence as a key research target coincided with discoveries regarding its pharmacophore versatility. Studies revealed that the 4,8-dimethyl substitution pattern optimizes steric occupancy in enzyme binding pockets—notably kinase domains like c-Met and VEGFR-2 . Additionally, its balanced lipophilicity profile (predicted LogP = 1.8) enhances cellular membrane permeability compared to polar hydroxylated analogs . Commercial availability for research (e.g., catalog CM222456 from CheMenu, EVT-301755 from eVitachem) accelerated biological evaluation after 2018 [1] . Recent innovations focus on transition-metal-catalyzed C–H functionalization to generate diverse analogs from the 4,8-dimethyl core, highlighting its role as a synthetic linchpin for medicinal chemistry exploration [2] .
Interactive Table 3: Evolution of Synthetic Approaches for 4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Time Period | Synthetic Strategy | Key Advance | Limitations |
---|---|---|---|
Pre-2010 | Stoichiometric chiral reagents | Enantioselectivity via auxiliaries | Multi-step synthesis; low yields (20–40%) |
2010–2015 | Brønsted acid catalysis (e.g., PTSA) | Solvent-free conditions; reduced toxicity | Limited substrate scope |
2015–2020 | Organocatalysis (e.g., L-proline derivatives) | Atom economy; high ee values (>90%) | Catalyst loading (10–20 mol%) |
2020–present | Photoredox-organocatalysis | C–H functionalization; late-stage diversification | Requires specialized equipment |
The trajectory of 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one illustrates how methodological innovations in organic synthesis unlock the pharmacological potential of privileged scaffolds. Current research focuses on catalytic enantioselective alkylation at C-3 to generate novel analogs while preserving the bioactive 4,8-dimethyl framework [2]. This compound exemplifies the synergy between synthetic chemistry and drug discovery in developing targeted bioactive molecules.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2